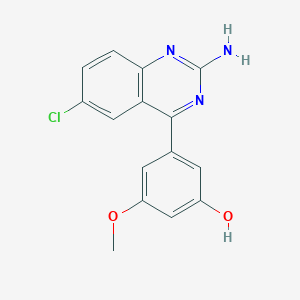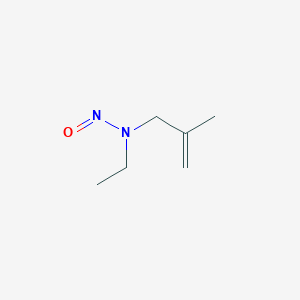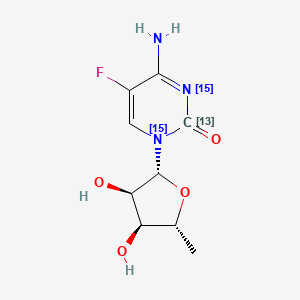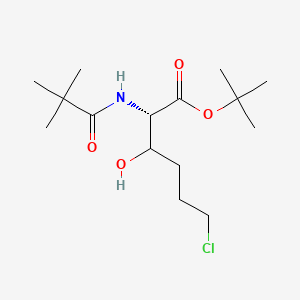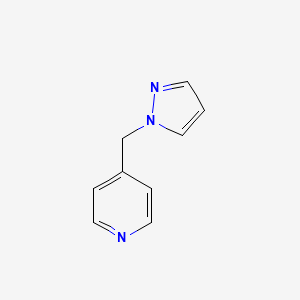
Dasatinib beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasatinib beta-D-Glucuronide is a metabolite of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, such as chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is formed through the glucuronidation process, where dasatinib is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib beta-D-Glucuronide involves the enzymatic glucuronidation of dasatinib. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to dasatinib . The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the UGT enzyme.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities and unreacted dasatinib .
Analyse Chemischer Reaktionen
Types of Reactions
Dasatinib beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of dasatinib .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.
Conjugation: Enzymatic reactions involving UGT enzymes and uridine diphosphate glucuronic acid are used for the conjugation process.
Major Products Formed
The major product formed from the hydrolysis of this compound is dasatinib. This reaction is significant in the metabolic pathway of dasatinib, as it facilitates the drug’s excretion from the body .
Wissenschaftliche Forschungsanwendungen
Dasatinib beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this compound to understand the metabolic pathways of dasatinib and its pharmacokinetic properties . Additionally, it is used in the development of analytical methods for the quantification of dasatinib and its metabolites in biological samples .
In the field of medicine, this compound is studied for its role in drug interactions and its impact on the efficacy and safety of dasatinib therapy. Understanding the metabolism of dasatinib can help optimize dosing regimens and minimize adverse effects .
Wirkmechanismus
Dasatinib beta-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of dasatinib. The glucuronidation process enhances the solubility of dasatinib, facilitating its excretion from the body . This metabolic pathway helps regulate the concentration of dasatinib in the bloodstream, ensuring its therapeutic efficacy while minimizing toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib beta-D-Glucuronide: A metabolite of imatinib, another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib beta-D-Glucuronide: A metabolite of nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.
Uniqueness
Dasatinib beta-D-Glucuronide is unique due to its formation from dasatinib, which is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR . This broad spectrum of activity makes dasatinib a potent therapeutic agent for various leukemias, and its glucuronide metabolite plays a crucial role in its pharmacokinetics and excretion .
Eigenschaften
CAS-Nummer |
1860069-15-3 |
|---|---|
Molekularformel |
C28H34ClN7O8S |
Molekulargewicht |
664.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1 |
InChI-Schlüssel |
VISODKZTPPZNOJ-RTCYWULBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


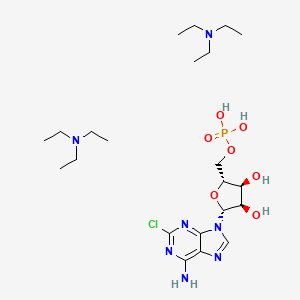
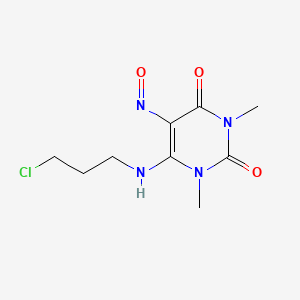
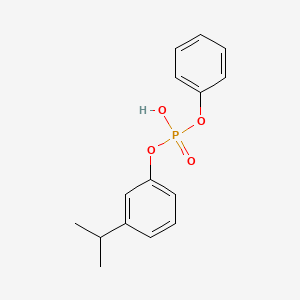
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
